Methyl 1-tritylpyrrolidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-tritylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-28-24(27)23-18-11-19-26(23)25(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17,23H,11,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHHEOSHYIDWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-74-7 | |
| Record name | NSC119141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Precursor Chemistry
Functional Group Interconversions and Esterification Techniques
The synthesis and subsequent use of Methyl 1-tritylpyrrolidine-2-carboxylate often involve the strategic introduction and removal of the trityl group and the formation of the methyl ester.
The esterification of the carboxylic acid functionality of proline or its N-trityl derivative is a key step. Several protocols are available, with the choice depending on the specific substrate and the desired reaction conditions.
| Esterification Protocol | Reagents and Conditions | Substrate | Notes |
| Fischer-Speier Esterification | Methanol, catalytic H₂SO₄ or HCl, reflux | L-proline | A classic and cost-effective method. The product is typically isolated as the hydrochloride salt. nih.gov |
| Thionyl Chloride Method | Thionyl chloride (SOCl₂), methanol, 0°C to reflux | L-proline | A highly efficient method that proceeds via the in situ formation of the acid chloride. researchgate.net |
| Trimethylsilyl Chloride Method | Trimethylsilyl chloride (TMSCl), methanol, room temperature | Amino acids | A mild and convenient method for the preparation of amino acid methyl ester hydrochlorides in good to excellent yields. total-synthesis.com |
| Diazomethane (B1218177) | Diazomethane (CH₂N₂) in ether | N-protected proline | A very mild method that avoids acidic or basic conditions, suitable for sensitive substrates like N-trityl proline. However, diazomethane is toxic and explosive. |
| Carbodiimide (B86325) Coupling | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), methanol, catalytic 4-Dimethylaminopyridine (DMAP) | N-trityl-L-proline | A mild method that proceeds at room temperature and is compatible with the acid-sensitive trityl group. |
It is crucial to select an esterification method that is compatible with the N-trityl protecting group, which is labile under strongly acidic conditions. Therefore, for the esterification of N-trityl-L-proline, milder methods such as those employing diazomethane or carbodiimide coupling agents are often preferred.
The trityl group serves as a bulky and acid-labile protecting group for the secondary amine of the pyrrolidine (B122466) ring. Its introduction and removal are critical steps in the synthetic sequence.
Introduction of the Trityl Group:
The N-tritylation of proline methyl ester is typically achieved by reacting the amino acid ester hydrochloride with trityl chloride in the presence of a base.
| Reagents | Base | Solvent | Reaction Conditions | Yield |
| Trityl chloride (TrCl) | Triethylamine (TEA) | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | Room temperature | High |
The reaction is generally high-yielding and proceeds under mild conditions. The bulky nature of the trityl group often directs subsequent reactions to the less sterically hindered face of the molecule. total-synthesis.com
Removal of the Trityl Group:
The cleavage of the N-trityl group is most commonly achieved under acidic conditions, taking advantage of the stability of the resulting trityl cation. The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups.
| Reagent(s) | Solvent | Reaction Conditions | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, short reaction time | A common and effective method. The concentration of TFA can be varied to control the rate of deprotection. nih.gov |
| Formic acid or Acetic acid | - | Room temperature | Milder acids that can be used for selective deprotection in the presence of other acid-labile groups like tert-butyldimethylsilyl (TBS) ethers. total-synthesis.com |
| Hydrochloric acid (HCl) | Dioxane or Ether | Room temperature | Gaseous HCl or a solution in an organic solvent is often used. |
| Reductive Detritylation | Lithium powder, catalytic naphthalene (B1677914) | - | A reductive method that can be used for the cleavage of N-tritylamines. csic.es |
The progress of the deprotection reaction can be monitored by thin-layer chromatography (TLC). The liberated trityl cation can sometimes be scavenged by adding a nucleophilic species like triethylsilane or water to prevent side reactions.
Reactivity and Transformational Chemistry
Reactions Involving the Pyrrolidine (B122466) Ring System
The reactivity of the saturated pyrrolidine core is significantly influenced by the presence of the N-trityl and C-2 carboxylate substituents.
The saturated heterocyclic core of Methyl 1-tritylpyrrolidine-2-carboxylate is generally resistant to direct nucleophilic attack due to its electron-rich nature. However, the reactivity of related pyrrolidine structures has been studied extensively. Kinetic investigations into enamines derived from 2-tritylpyrrolidine have shown that the trityl group can be deactivating. researchgate.net An enamine formed from 2-tritylpyrrolidine was found to be 26 times less reactive toward reference electrophiles than corresponding enamines derived from unsubstituted pyrrolidine or 2-(triphenylsilyl)pyrrolidine. researchgate.net This reduced reactivity is attributed to negative hyperconjugative interaction between the trityl group and the lone pair of the enamine nitrogen. researchgate.net
Conversely, the trityl group has been shown to increase the electrophilic reactivity of iminium ions derived from cinnamaldehyde (B126680) by a factor of 12. researchgate.net This suggests that while direct nucleophilic attack on the ring is unlikely, transformations proceeding through an iminium ion intermediate could be influenced by the electronic properties of the trityl group.
Direct ring modification and annulation reactions on the intact this compound are not commonly reported, primarily due to the steric hindrance imposed by the trityl group and the general stability of the saturated pyrrolidine ring. However, functionalized pyrrolidines are key structures in many synthetic applications and can be formed through various strategies, such as the cyclization of amino alcohols or intramolecular C-H amination. organic-chemistry.org
Transformations involving the pyrrolidine ring of this specific compound would likely necessitate prior modification of the existing functional groups. For instance, after the removal of the trityl group, the resulting secondary amine could participate in annulation reactions. Similarly, conversion of the carboxylate group could provide a handle for subsequent ring-forming reactions. For example, 5-arylpyrrolidine-2-carboxylates bearing an ortho-halogen substituent can be transformed into 1H-benzo[b]azepine-2-carboxylates through a copper(I)-promoted annulation/rearrangement cascade. researchgate.net
Reactivity of the Methyl Carboxylate Moiety
The methyl ester at the C-2 position is a versatile functional group that can undergo a variety of transformations.
Carboxylic acids and their derivatives are recognized as valuable feedstocks in organic synthesis, where the carboxylate group can act as a latent activating group that is readily removed via decarboxylation. sioc.ac.cn Radical decarboxylative functionalization, particularly through photoredox catalysis, has emerged as a powerful method for forming C-C and C-heteroatom bonds under mild conditions. sioc.ac.cnresearchgate.net
In these pathways, the carboxylate can be oxidized by a photoexcited catalyst to generate an alkyl radical after decarboxylation. sioc.ac.cn Dual catalysis systems, combining a photoredox catalyst with another catalyst such as a transition metal, thiol, or hypervalent iodine species, can enable transformations that are otherwise difficult to achieve. sioc.ac.cn While not specifically detailed for this compound, N-(acyloxy)phthalimides derived from amino acids are common precursors for generating α-amino radicals through reductive decarboxylation, which then participate in reactions like alkynylations and allylations. sioc.ac.cn
| Transformation Type | Catalyst System | Description |
| Hydrodecarboxylation | Organic Photoredox Catalyst (e.g., Mes-Acr-Ph) + Thiophenol | The photoexcited catalyst oxidizes the deprotonated carboxylic acid, leading to decarboxylation and alkyl radical formation. sioc.ac.cn |
| Decarboxylative Alkynylation | Photoredox Catalyst (e.g., Ru(II) complex) + Radical Acceptor | A reductively generated Ru(I) species reduces an N-(acyloxy)phthalimide, which eliminates a phthalimide (B116566) and decarboxylates to form an alkyl radical that is trapped by an alkynylating agent. sioc.ac.cn |
| Decarboxylative Functionalization | Photoredox Catalyst (e.g., Ir(III) complex) + Hypervalent Iodine | The carboxylate bound to a phenyliodine(III) species is reduced by the photoexcited Ir(III) catalyst, affording an alkyl radical for subsequent addition reactions. sioc.ac.cn |
The methyl carboxylate group readily undergoes classic ester transformations such as transesterification and amidation. Amide bond formation is a cornerstone of organic and medicinal chemistry. nih.govsci-hub.sescilit.com Direct amidation of esters with amines is a common method, often requiring heat or catalysis to proceed efficiently.
The synthesis of amides from carboxylic acids (which can be obtained by hydrolysis of the methyl ester) can be achieved using a wide variety of coupling reagents or through direct thermal or microwave-assisted condensation. sci-hub.semdpi.com Formamide-catalyzed methods using cyanuric chloride (TCT) have been developed for the cost-efficient synthesis of amides from carboxylic acids. nih.gov This process is believed to proceed through the formation of a highly reactive acid chloride intermediate. nih.gov These methods are compatible with a broad range of aliphatic and aromatic carboxylic acids. nih.govnih.gov
| Reaction | Reagents/Catalysts | Conditions | Key Features |
| Amidation | Amine, Heat | Toluene or Xylene, reflux | Direct thermal condensation, often with azeotropic water removal. sci-hub.se |
| Amidation | Amine, N-formylpyrrolidine (FPyr), Cyanuric Chloride (TCT) | MeCN or EtOAc, 80 °C | Formamide-catalyzed method proceeding via an acid chloride intermediate. nih.gov |
| Amidation | Amine, DABCO/Fe₃O₄ Cooperative Catalysis | MeCN, 85 °C | Atom-economic protocol suitable for generating N-methyl amides. nih.gov |
| Transesterification | Alcohol, Acid or Base Catalyst | Heat | Standard equilibrium process for converting one ester to another. |
Reactivity of the Trityl Protecting Group
The triphenylmethyl (trityl) group is a widely used protecting group for amines, alcohols, and thiols, prized for its steric bulk and specific cleavage conditions. total-synthesis.com
Its primary reactivity is centered on its removal under acidic conditions. total-synthesis.com The deprotection mechanism proceeds through a stable trityl cation (triphenylmethyl cation), which is an Sₙ1-type process. total-synthesis.com The stability of this carbocation is due to the extensive resonance delocalization across the three phenyl rings. The bulky nature of the trityl group provides significant steric hindrance, which can selectively protect primary amines or alcohols over more hindered secondary positions. total-synthesis.com
Cleavage of the trityl group is typically accomplished with mild acids, such as acetic acid or formic acid, and can often be performed in the presence of other acid-sensitive groups like TBS ethers. total-synthesis.com For more robust substrates, stronger acids like trifluoroacetic acid (TFA) are effective. total-synthesis.com In peptide synthesis, the trityl group has been used to protect N-terminal amino acids and is readily removed with dilute acid to yield the free amine. nih.gov Reductive detritylation using lithium powder and a catalytic amount of naphthalene (B1677914) has also been reported as an effective method for cleaving N-tritylamines. organic-chemistry.org
| Reagent(s) | Conditions | Notes |
| Acetic Acid / Formic Acid | Room Temperature to Mild Heat | Mild conditions, can be selective over other acid-labile groups like TBS ethers. total-synthesis.com |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temperature | Stronger acid for more rapid or difficult deprotections. total-synthesis.com |
| Lithium Powder, Naphthalene (catalytic) | THF | Reductive conditions for cleaving the C-N bond. organic-chemistry.org |
| H₂ / Pd/C | Methanol, Room Temperature | Catalytic hydrogenation can also be used for detritylation. |
Role in Directing Reactivity and Stereocontrol
The trityl group is a sterically demanding N-protecting group that plays a crucial role in directing the stereochemical outcome of reactions involving the pyrrolidine ring. Its large size effectively blocks one face of the molecule, forcing incoming reagents to approach from the less hindered side. This steric shielding is instrumental in controlling the diastereoselectivity of reactions such as alkylations, aldol (B89426) additions, and Michael additions at the α-carbon (C2) or other positions on the pyrrolidine ring.
Research has shown that the trityl group can also exert electronic effects. Kinetic investigations into enamines derived from 2-tritylpyrrolidine revealed that the trityl group can decrease the reactivity of the enamine through negative hyperconjugative interaction with the nitrogen lone pair. nih.gov Conversely, this interaction increases the electrophilic reactivity of the corresponding iminium ions, a key intermediate in many organocatalytic reactions. nih.govresearchgate.net
In the synthesis of 3-substituted prolines, for instance, N-trityl-3-oxo-(S)-proline methyl ester serves as a key intermediate. The trityl group facilitates controlled reactions, such as the formation of an enol triflate, which can then undergo palladium-mediated coupling reactions to introduce various substituents at the C3 position. nih.gov The stereochemical control exerted by the trityl group during these transformations is vital for the synthesis of enantiomerically pure proline derivatives.
Table 1: Influence of N-Trityl Group on Reactivity
| Intermediate | Effect of Trityl Group | Observed Outcome | Reference |
|---|---|---|---|
| Enamine | Decreased nucleophilicity | 26 times less reactive toward benzhydryl cations compared to the silicon analogue. | nih.gov |
| Iminium Ion | Increased electrophilicity | 14 times more reactive than corresponding iminium ions from cinnamaldehyde. | nih.gov |
| 3-Oxo-proline ester | Facilitates regioselective coupling | Allows for palladium-mediated introduction of various groups at the C3 position. | nih.gov |
Cleavage and Derivatization via Trityl Removal
A key aspect of using the trityl group in synthesis is its efficient removal under specific conditions to unmask the secondary amine. The N-trityl bond is labile to acidic conditions, allowing for deprotection without affecting other, more robust protecting groups. nih.gov This orthogonality is a cornerstone of modern synthetic strategy.
The cleavage is typically achieved by treatment with a mild to strong acid in an appropriate solvent. The choice of acid and reaction conditions can be tuned to the sensitivity of the substrate. Common reagents for detritylation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl). nih.govgoogle.com The trityl cation (Ph₃C⁺) that is released is a stable carbocation, which is often scavenged to prevent side reactions. thermofisher.com
Once the trityl group is removed, the resulting methyl pyrrolidine-2-carboxylate, a secondary amine, becomes available for a wide array of chemical transformations. This free amine can undergo reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. nih.gov
Peptide Coupling: Acting as the N-terminal residue in the synthesis of peptides. nih.gov
This two-step sequence of directed synthesis followed by deprotection and derivatization makes this compound a versatile building block in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. nih.govnih.gov
Table 2: Common Conditions for Trityl Group Cleavage and Subsequent Derivatization
| Step | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the N-trityl protecting group. | nih.govnih.gov |
| 4N Hydrochloric Acid (HCl) | Aqueous acidic conditions for deprotection. | nih.gov | |
| Sodium in liquid ammonia | Reductive cleavage for specific substrates. | rsc.org | |
| Derivatization | Acyl Halides, Anhydrides | Formation of N-acyl derivatives (amides). | nih.gov |
| Alkyl Halides, Reductive Amination | Formation of N-alkyl derivatives. | google.com | |
| Sulfonyl Chlorides | Formation of N-sulfonyl derivatives (sulfonamides). | nih.gov |
Derivatives and Structural Analogues
Synthesis and Transformations of Hydroxylated Pyrrolidine-2-carboxylate Derivatives
The introduction of a hydroxyl group onto the pyrrolidine (B122466) ring significantly increases the functionality of the molecule, providing a handle for further chemical transformations. The stereochemistry of this hydroxyl group is of particular importance, as it influences the three-dimensional structure of the molecule and its subsequent reactivity.
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate and Related Structures
The synthesis of the cis-diastereomer, (2S,4S)-methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate, and related structures often starts from commercially available (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxyproline). A key step in the synthesis of the (2S,4S) isomer is the inversion of the stereochemistry at the C4 position.
One strategy to achieve this inversion involves an intramolecular Mitsunobu reaction of (2S,4R)-N-Boc-4-hydroxy-L-proline, which proceeds through a lactone intermediate. Subsequent hydrolysis of the lactone yields (2S,4S)-N-Boc-4-hydroxy-L-proline. ed.ac.uk This can then be esterified and the nitrogen protected with a trityl group to yield the target compound. Another approach involves the mesylation of the hydroxyl group, followed by intramolecular lactonization and subsequent hydrolysis. ed.ac.uk
These hydroxylated derivatives serve as valuable intermediates for the synthesis of further functionalized molecules. For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups at the C4 position. ed.ac.uk
Pyrrolidine-2-carboxylate Analogues with Modified Ring Systems
Modifying the pyrrolidine ring system itself, for instance by contracting it to an aziridine (B145994) ring, leads to strained structures with unique reactivity. These analogues are of interest for their potential to undergo ring-opening reactions to generate diverse molecular scaffolds.
Aziridine-2-carboxylate Analogues (e.g., Methyl 1-tritylaziridine-2-carboxylate)
Methyl 1-tritylaziridine-2-carboxylate is a key structural analogue of methyl 1-tritylpyrrolidine-2-carboxylate. The synthesis of such aziridine-2-carboxylates can be achieved from β-amino alcohols, which are themselves derivable from corresponding pyrrolidine precursors. The general strategy involves the conversion of the hydroxyl group of a 1,2-amino alcohol into a good leaving group, followed by an intramolecular nucleophilic displacement by the amine to form the aziridine ring. clockss.org
The trityl group on the nitrogen atom activates the aziridine ring, making it susceptible to nucleophilic attack. The ring-opening of aziridine-2-carboxylates is a common strategy for the synthesis of α- and β-amino acids. clockss.org Nucleophiles typically attack at the C3 position (β-carbon), leading to the formation of α-amino acid derivatives. clockss.org The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions.
Other Functionalized this compound Derivatives
Beyond hydroxylation, the pyrrolidine ring of this compound can be functionalized in various other ways to generate a diverse library of compounds. These functionalizations can occur at different positions on the ring and can involve the introduction of a wide array of substituents.
The synthesis of polysubstituted pyrrolidine-2-carboxylates can be achieved through various synthetic strategies. For example, the introduction of substituents at the C4 position can be accomplished by reacting 3-oxo pyrrolidine dianions with electrophiles. nih.gov While this method has been described for N-Boc protected systems, a similar strategy could potentially be adapted for N-trityl analogues.
Furthermore, the carboxylate group itself can be a site for functionalization. It can be reduced to an alcohol, converted to an amide, or used in coupling reactions to append more complex molecular fragments. These transformations expand the chemical diversity of the derivatives that can be accessed from the parent this compound scaffold.
Stereochemical Investigations and Control
Stereoselective Reaction Pathways Involving Methyl 1-Tritylpyrrolidine-2-carboxylate
This compound and its close derivatives are key intermediates in stereoselective syntheses, particularly for creating substituted proline analogs with high levels of stereocontrol. The inherent chirality of the proline ring, originating from the C-2 stereocenter, is leveraged to direct the formation of new stereocenters.
One significant pathway involves the functionalization at the C-3 position. For instance, the enantioselective synthesis of 3-substituted prolines can be achieved starting from a closely related derivative, N-trityl-3-oxo-(S)-2-proline methyl ester. In a documented synthetic route, the enol triflate is generated from this 3-oxo-proline derivative, which then undergoes palladium-mediated coupling reactions to introduce various substituents at the C-3 position. Subsequent hydrogenation of the resulting double bond yields the final 3-substituted proline derivatives. This process often results in a mixture of cis and trans diastereomers, with the ratio being influenced by the reaction conditions and the nature of the substituent. nih.gov
The synthesis of densely substituted pyrrolidines, a class of compounds with significant biological activity, often employs stereoselective cycloaddition reactions. ua.es While not directly involving this compound as a starting material, these reactions exemplify pathways where the stereochemistry of a chiral pyrrolidine (B122466) precursor dictates the absolute configuration of the product. For example, [3+2] cycloadditions between azomethine ylides and chiral dipolarophiles can generate pyrrolidine rings with up to four stereogenic centers in a highly diastereoselective manner. ua.es
Chiral Induction and Diastereoselective Transformations
Chiral induction is the process by which a chiral center in a molecule influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. In this compound, the (S)- or (R)-configuration at the C-2 position, combined with the steric bulk of the N-trityl group, provides a powerful tool for controlling stereochemistry in diastereoselective transformations.
A prime example of this is the Michael addition of organocuprates to enone derivatives of proline. In one stereoselective synthesis of 3-alkyl-substituted prolines, an enone prepared from glutamic acid undergoes a Michael addition in the presence of TMSCl. The existing stereochemistry of the pyrrolidine ring directs the incoming nucleophile to one face of the molecule, leading to the formation of the product with high diastereoselectivity. nih.gov This substrate-controlled asymmetric induction is a common strategy in the synthesis of complex natural products starting from chiral pool amino acids like proline. mdpi.com
The diastereoselectivity in such transformations is governed by the minimization of steric interactions in the transition state. The bulky trityl group effectively shields one face of the pyrrolidine ring, forcing the electrophile or nucleophile to approach from the less hindered face. This principle is fundamental to the utility of N-protected proline esters in asymmetric synthesis. unibo.it
Computational Studies of Stereochemical Outcomes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the stereochemical outcomes of chemical reactions. By modeling transition states and reaction intermediates, researchers can elucidate the factors that control selectivity.
Although specific DFT studies on this compound are not widely reported, the methodology has been extensively applied to similar pyrrolidine systems to rationalize chemo-, regio-, and stereoselectivities. researchgate.net DFT calculations at levels such as M06/6-311G(d,p) or B3LYP/6-31G(d,p) are commonly used to locate and characterize the transition state structures for different possible reaction pathways. researchgate.netresearchgate.net
For a given reaction, such as a cycloaddition or a Michael addition, computational chemists can model the transition states leading to different diastereomeric products. By comparing the calculated activation energies (ΔG‡) for these pathways, the kinetically favored product can be predicted. A lower activation energy corresponds to a faster reaction rate and, therefore, the major product. researchgate.net
For example, in the study of (3+2) cycloaddition reactions involving pyrrolidinone derivatives, DFT calculations revealed that the reactions proceed through an asynchronous one-step mechanism. The analysis of the transition states helped to explain why the addition of nitrones occurred selectively across the olefinic bond and how the electronic and steric nature of substituents influenced the regio- and stereoselectivity. researchgate.net These studies often analyze global and local reactivity indices derived from DFT to understand the electrophilic and nucleophilic interactions that guide the reaction. researchgate.net
Table 1: Representative Theoretical Approaches in Stereoselectivity Studies This table illustrates common computational methods and the type of information they provide, based on studies of related compounds.
| Computational Method | Basis Set | Information Obtained | Application Example |
| Density Functional Theory (DFT) | 6-311+G(d,p) | Transition state geometries, activation energies (ΔG‡), reaction pathways | Predicting the favored diastereomer in cycloaddition reactions. mdpi.com |
| Intrinsic Reaction Coordinate (IRC) | 6-311+G(d,p) | Confirmation that a transition state connects reactants and products | Verifying the calculated reaction mechanism. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | N/A | Analysis of hyperconjugative and steric interactions | Elucidating the forces stabilizing a particular conformer or transition state. nih.gov |
The successful application of stereoselective synthesis relies on accurate methods to determine the chirality and measure the enantiomeric or diastereomeric purity of the products. For proline derivatives and the products of their reactions, chromatographic techniques are paramount.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for separating enantiomers. impactfactor.orgresearchgate.net For proline derivatives that lack a strong chromophore for UV detection, a derivatization step is often necessary. Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be used to introduce a fluorescent tag, allowing for sensitive detection. impactfactor.orgresearchgate.net
Chiral Gas Chromatography (GC) is another powerful technique. Before GC analysis, the amino acid derivative must be made volatile, typically through a two-step process of esterification (e.g., methylation of the carboxyl group) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). This derivatization prevents peak tailing and allows for successful separation of enantiomers on a chiral column. An interesting feature of chiral GC is the possibility of "enantioreversal," where changing the derivatizing agent can reverse the elution order of the D and L enantiomers, which can be useful for quantifying a trace enantiomer.
More recently, direct analysis by coupling chiral HPLC with mass spectrometry (MS), such as HPLC-ESI-MS/MS, has provided a highly sensitive and specific method for determining the chiral purity of amino acids within complex samples like synthetic peptides, often without the need for derivatization. nih.gov
Table 2: Methods for Enantiomeric Purity Analysis of Proline Derivatives
| Analytical Technique | Principle | Derivatization | Key Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Often required for detection (e.g., NBD-Cl). impactfactor.org | High resolution, widely applicable. |
| Chiral GC | Separation of volatile enantiomers on a chiral column. | Required for volatility (e.g., methylation and acetylation). | High sensitivity, short analysis times. |
| HPLC-ESI-MS/MS | Chiral separation followed by mass-selective detection. | Often not required. nih.gov | High efficiency, simplicity, and sensitivity. nih.gov |
Mechanistic Studies and Reaction Kinetics
Elucidation of Reaction Mechanisms for Transformations of Methyl 1-Tritylpyrrolidine-2-carboxylate
The transformations catalyzed by proline and its derivatives, including this compound, are widely understood to proceed through key intermediates, primarily enamines or iminium ions, depending on the nature of the reactants. The bulky N-trityl group is expected to play a crucial role in modulating the stability and reactivity of these intermediates and the corresponding transition states.
In typical proline-catalyzed reactions, the secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The stereochemical outcome of the reaction is largely determined by the geometry of the transition state during the carbon-carbon bond-forming step.
For reactions involving this compound, the formation of an enamine intermediate is the presumed first step. The immense steric bulk of the trityl group would likely direct the electrophile to attack the enamine from the face opposite to the trityl group, thus exerting a high degree of stereocontrol. libretexts.org
Transition state models for proline catalysis, such as the Zimmerman-Traxler model for aldol (B89426) reactions, propose a six-membered, chair-like transition state. wikipedia.org In this model, the carboxylate group plays a key role in stabilizing the transition state through hydrogen bonding. wikipedia.org However, with the ester functionality in this compound, this specific hydrogen-bonding interaction from the catalyst's carboxylic acid is absent. The stereoselectivity would therefore be predominantly governed by steric repulsions between the bulky N-trityl group, the substituents of the enamine, and the incoming electrophile.
Computational studies on related proline derivatives have been instrumental in refining these transition state models. researchgate.net For instance, DFT calculations have helped to analyze the subtle structural differences in catalysts and their influence on reaction stereoselectivities. researchgate.net Similar computational approaches would be invaluable in precisely mapping the transition state structures for reactions catalyzed by this compound, accounting for the significant steric hindrance imposed by the trityl group.
Table 1: Postulated Intermediates and Transition State Features in Reactions Catalyzed by this compound
| Reaction Step | Intermediate/Transition State | Key Influencing Factors | Expected Role of Trityl Group |
| Activation | Enamine Formation | Nucleophilicity of the nitrogen, Steric hindrance around the carbonyl | May slightly hinder the rate of formation but is a necessary step for catalysis. |
| C-C Bond Formation | Zimmerman-Traxler-like Transition State | Steric bulk of reactants and catalyst | Acts as a powerful steric directing group, enforcing high facial selectivity. |
| Product Release | Iminium Ion Hydrolysis | Water availability, Stability of the iminium ion | Steric hindrance might affect the rate of hydrolysis. |
This table is based on generally accepted mechanisms for proline catalysis and hypothesizes the influence of the N-trityl group.
In catalysis by free proline, the carboxylic acid group is known to act as a Brønsted acid, participating in proton transfer steps and stabilizing charged intermediates and transition states through hydrogen bonding. wikipedia.org This bifunctional nature is a hallmark of proline catalysis.
In this compound, the carboxylic acid is esterified to a methyl carboxylate. This modification prevents the carboxylate from acting as an internal Brønsted acid. Consequently, the catalytic cycle will differ from that of free proline. Any necessary protonation or deprotonation steps would need to be mediated by other species in the reaction mixture, such as co-catalysts, additives, or the solvent itself. The primary roles of the pyrrolidine moiety would be to serve as a chiral scaffold and to form the crucial enamine intermediate. The stereocontrol would then rely almost exclusively on the steric influence of the N-trityl group and the inherent chirality of the pyrrolidine ring.
Kinetic Studies of Reactions Involving this compound
Kinetic studies are essential for quantifying the efficiency of a catalyst and for gaining deeper insight into the reaction mechanism. Such studies for this compound would involve determining rate constants, reaction orders, and the electronic effects of substituents on reactivity.
Specific rate constants and reaction orders for reactions catalyzed by this compound are not readily found in the surveyed literature. However, a general approach to such a study would involve monitoring the concentration of reactants or products over time under various initial concentrations.
For a typical reaction, one might expect the rate to be dependent on the concentrations of the carbonyl compound, the electrophile, and the catalyst. The reaction order with respect to each component would provide valuable information about the rate-determining step of the catalytic cycle. For instance, if the formation of the enamine is fast and reversible, and the subsequent C-C bond formation is the slow step, the reaction rate would likely be first order in the catalyst, the electrophile, and the carbonyl compound.
Table 2: Hypothetical Kinetic Data for a Reaction Catalyzed by this compound
| Experiment | [Carbonyl] (M) | [Electrophile] (M) | [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.01 | k |
| 2 | 0.2 | 0.1 | 0.01 | 2k |
| 3 | 0.1 | 0.2 | 0.01 | 2k |
| 4 | 0.1 | 0.1 | 0.02 | 2k |
This is a representative data table illustrating how reaction orders would be determined. The values are hypothetical.
From such data, a rate law of the form: Rate = kobs [Carbonyl]x [Electrophile]y [Catalyst]z could be derived, where x, y, and z are the reaction orders.
Hammett analysis is a powerful tool used in physical organic chemistry to investigate the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. researchgate.net A Hammett plot correlates the logarithm of the rate constant (log k) for a series of reactions with different para- or meta-substituted aromatic reactants against the substituent constant (σ). The slope of the resulting line, the reaction constant (ρ), provides insight into the charge development in the transition state of the rate-determining step.
While no specific Hammett analysis for this compound has been found, such a study would be highly informative. For example, in an aldol-type reaction between a series of substituted benzaldehydes and a ketone, catalyzed by this compound, a Hammett plot could be constructed.
A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups on the benzaldehyde. This would suggest that negative charge is building up at the reaction center in the transition state, or that positive charge is being diminished. In the context of an enamine mechanism, the rate-determining step is the attack of the nucleophilic enamine on the electrophilic aldehyde. A more electrophilic aldehyde (with electron-withdrawing groups) would react faster, leading to a positive ρ value.
Conversely, a negative ρ value would imply that the reaction is favored by electron-donating groups, suggesting the development of positive charge in the transition state at the aromatic ring.
Table 3: Illustrative Data for a Hammett Analysis
| Substituent (X) on Benzaldehyde | σ Value | log(kX/kH) |
| p-OCH₃ | -0.27 | -0.32 |
| p-CH₃ | -0.17 | -0.20 |
| H | 0.00 | 0.00 |
| p-Cl | 0.23 | 0.28 |
| p-NO₂ | 0.78 | 0.94 |
This table presents hypothetical data that would yield a linear Hammett plot with a positive ρ value, suggesting a buildup of negative charge (or reduction of positive charge) at the reaction center in the transition state.
Such an analysis would provide crucial electronic information to complement the steric understanding derived from the structure of the catalyst.
Applications in Complex Molecule Synthesis
Utilization as a Chiral Building Block in Natural Product Synthesis
The inherent chirality of the pyrrolidine (B122466) ring, derived from natural L-proline, makes Methyl 1-tritylpyrrolidine-2-carboxylate an excellent starting material for the enantioselective synthesis of various natural products. rsc.org The pyrrolidine scaffold is a common structural motif found in a wide range of biologically active alkaloids and other natural compounds. mdpi.comfrontiersin.org The trityl group serves as a robust protecting group for the secondary amine, preventing its participation in unwanted side reactions while subsequent chemical transformations are carried out on other parts of the molecule.
The synthesis of numerous natural products containing pyrrolidine, pyrrolizidine, and indolizidine alkaloid cores often utilizes proline and its derivatives as key chiral synthons. rsc.org The N-trityl protection offers the advantage of being removable under mild acidic conditions, which is compatible with a wide range of sensitive functional groups present in complex natural product intermediates. This allows for the late-stage deprotection and further functionalization of the nitrogen atom.
| Feature | Description |
| Chiral Pool Starting Material | Derived from naturally occurring L-proline, providing a readily available source of chirality. |
| Stereocontrol | The existing stereocenter directs the formation of new stereocenters during the synthesis. |
| N-Trityl Protecting Group | A bulky and acid-labile protecting group that prevents unwanted reactions of the nitrogen atom. |
| Versatility | The pyrrolidine ring can be further elaborated to construct more complex heterocyclic systems. |
Role in the Synthesis of Pharmaceutical Precursors and Advanced Intermediates
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. nbinno.compharmablock.comnih.gov Consequently, chiral pyrrolidine derivatives like this compound are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). fuaij.com The compound provides a pre-formed, stereochemically defined five-membered ring that can be incorporated into larger drug molecules.
The synthesis of various drugs, including antiviral agents like daclatasvir (B1663022) and antidiabetic medications like vildagliptin, involves the use of proline derivatives. mdpi.com The N-trityl group in this compound offers a distinct advantage in multi-step syntheses by providing stable protection of the nitrogen atom, which can be selectively removed when needed. This is particularly important in the synthesis of complex pharmaceutical intermediates where multiple reactive sites need to be differentiated. nbinno.com
The use of pyrrolidine-containing building blocks is a key strategy in the stereoselective synthesis of drug precursors. mdpi.com These intermediates are designed to be readily incorporated into the final drug structure, often through amide bond formation or other coupling reactions, after the removal of the protecting groups. The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to build the desired pharmaceutical target.
| Drug Class | Relevance of Pyrrolidine Scaffold |
| Antiviral | Core component of several HCV NS5A inhibitors. mdpi.com |
| Antidiabetic | Key structural element in DPP-4 inhibitors. mdpi.com |
| Antihypertensive | Found in ACE inhibitors. |
| Central Nervous System Agents | Present in various antipsychotic and anticonvulsant drugs. frontiersin.org |
Advanced Analytical and Structural Characterization
Spectroscopic Methods for Structural Elucidation of Reaction Products and Intermediates
Spectroscopic techniques provide a detailed view of the molecular framework and functional groups present in Methyl 1-tritylpyrrolidine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are crucial for confirming the presence of key structural motifs and for assessing the purity of the compound.
The pyrrolidine (B122466) ring of proline and its derivatives is known to exist in multiple conformations that interconvert in solution. chemicalbook.com This conformational flexibility, often described as Cγ-endo and Cγ-exo puckering, can be influenced by the nature of the substituents on the nitrogen and at the C-4 position. nih.gov For N-substituted proline esters, the bulky trityl group significantly influences the conformational equilibrium. The analysis of coupling constants and chemical shifts in the ¹H NMR spectrum, supported by theoretical calculations, allows for the determination of the predominant conformer in different solvents. The purity of the sample can be ascertained by the absence of signals from impurities or starting materials.
¹H NMR: The proton NMR spectrum provides characteristic signals for the trityl, pyrrolidine, and methyl ester moieties. The fifteen aromatic protons of the trityl group typically appear as a complex multiplet in the downfield region (δ 7.20-7.50 ppm). The single proton at the chiral center (C2) of the pyrrolidine ring is expected to resonate at a distinct chemical shift, and its coupling with the adjacent methylene (B1212753) protons provides conformational information. The methyl ester protons appear as a sharp singlet, usually upfield around δ 3.70 ppm.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The carboxyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-180 ppm. researchgate.net The carbons of the bulky trityl group will also show characteristic signals, including a quaternary carbon where the phenyl groups are attached. The distinct signals for each carbon atom of the pyrrolidine ring can further confirm the structure and purity.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts
Note: The following data are representative and based on analysis of similar N-substituted proline esters. Actual values may vary depending on the solvent and experimental conditions.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Trityl-H (aromatic) | 7.20 - 7.50 (m, 15H) | 126.0 - 145.0 |
| Pyrrolidine-H2 (α-CH) | 3.50 - 3.80 (dd, 1H) | 60.0 - 65.0 |
| Pyrrolidine-H3, H4 (CH₂) | 1.80 - 2.20 (m, 4H) | 25.0 - 35.0 |
| Pyrrolidine-H5 (CH₂) | 2.90 - 3.30 (m, 2H) | 45.0 - 55.0 |
| Methyl Ester (CH₃) | ~3.70 (s, 3H) | ~52.0 |
| Ester Carbonyl (C=O) | - | 172.0 - 175.0 |
| Trityl Quaternary C | - | 75.0 - 80.0 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.
The IR spectrum of this compound is expected to be dominated by several key absorptions. A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretching vibration is anticipated in the region of 1735-1750 cm⁻¹. The presence of the bulky, electron-donating trityl group on the nitrogen atom may slightly influence the exact position of this band.
The aromatic rings of the trityl group will give rise to C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the pyrrolidine ring and the methyl ester group are expected to appear just below 3000 cm⁻¹. spectrabase.com Additionally, the C-N stretching vibration of the tertiary amine within the pyrrolidine ring and the C-O stretching of the ester group will produce signals in the fingerprint region (below 1500 cm⁻¹). nih.gov
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | 1735 - 1750 | Strong, Sharp |
| Aromatic C-H | Stretch | 3020 - 3080 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Medium to Weak |
| Ester C-O | Stretch | 1150 - 1250 | Strong |
| C-N Amine | Stretch | 1020 - 1250 | Medium to Weak |
X-ray Crystallography for Absolute Configuration and Crystal Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like (S)- or (R)-Methyl 1-tritylpyrrolidine-2-carboxylate, single-crystal X-ray diffraction is essential for unambiguously establishing its stereochemistry.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of an electron density map, from which the positions of the atoms can be determined. For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration.
The crystal structure of a substituted methyl prolinate, methyl ((4-aminobenzyl)sulfonyl)-D-prolinate, was determined to be in the orthorhombic P2₁2₁2₁ space group, which is a common chiral space group. It is plausible that this compound would crystallize in a similar non-centrosymmetric space group. The bulky trityl group would be a dominant factor in the crystal packing, likely leading to arrangements that maximize van der Waals interactions while minimizing steric hindrance. The packing arrangement would reveal how molecules interact with each other in the solid state, including any potential intermolecular hydrogen bonds or other non-covalent interactions.
Interactive Data Table: Representative Crystallographic Data for a Pyrrolidine Derivative
Note: This data is for a related compound, methyl ((4-aminobenzyl)sulfonyl)-d-prolinate, and serves as an illustrative example.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.8690(1) |
| b (Å) | 12.0694(2) |
| c (Å) | 16.6748(3) |
| V (ų) | 1382.42(4) |
| Z | 4 |
| R-factor | 0.0278 |
Mass Spectrometry Techniques for Derivatization and Reaction Monitoring
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will be ionized to form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The most characteristic fragmentation pathway for this compound would be the cleavage of the N-C(trityl) bond. This is because the resulting trityl cation (C(Ph)₃⁺) is highly stabilized by resonance across the three phenyl rings, making it a very favorable fragmentation. This would lead to a prominent base peak at m/z 243.
Other fragmentations would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire carbomethoxy group (-COOCH₃). Cleavage of the pyrrolidine ring itself can also occur, leading to a series of smaller fragment ions.
Mass spectrometry is also an invaluable tool for real-time reaction monitoring. For instance, in the synthesis of this compound from its precursors, ESI-MS can be used to monitor the disappearance of starting materials and the appearance of the product ion, allowing for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry. Derivatization strategies, although less common for this already protected amino acid ester, can be employed in broader metabolomic studies to enhance ionization efficiency or to target specific functional groups for analysis.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| Fragment Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₂₅H₂₆NO₂]⁺ | 372.2 | Protonated Molecule |
| [M-COOCH₃]⁺ | [C₂₄H₂₂N]⁺ | 324.2 | Loss of carbomethoxy group |
| [Trityl]⁺ | [C₁₉H₁₅]⁺ | 243.1 | Trityl cation (likely base peak) |
| [M-Trityl]⁺ | [C₆H₁₀NO₂]⁺ | 130.1 | Pyrrolidine methyl ester fragment |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 1-tritylpyrrolidine-2-carboxylate, and how can reaction conditions influence diastereoselectivity?
- Methodological Answer : The diastereoselective synthesis of pyrrolidine carboxylates can be achieved via Michael addition or cyclization reactions. For example, highlights a method using chiral auxiliaries or asymmetric catalysts to control stereochemistry. Reaction conditions such as temperature (−78°C for cryogenic control of intermediates), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 5–10 mol% of chiral ligands) critically influence diastereomeric excess (DE). For instance, lower temperatures reduce racemization, while polar solvents stabilize transition states favoring specific stereoisomers .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer : Safety protocols include using nitrile gloves, fume hoods, and sealed containers under inert gas (argon/nitrogen) to avoid moisture-sensitive degradation. Storage at −20°C in amber vials minimizes photolytic decomposition. emphasizes proper disposal via certified waste management services and adherence to OSHA/GHS guidelines for labeling acute toxicity (H301) and skin irritation (H315) risks .
Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR identify stereochemistry and trityl-group shielding effects (e.g., aromatic protons at δ 7.2–7.5 ppm).
- X-ray Crystallography : Tools like SHELXL ( ) and ORTEP-3 ( ) resolve absolute configuration and puckering parameters.
- HPLC-MS : Quantifies purity (>98%) and detects byproducts using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational models predict the conformational dynamics of the pyrrolidine ring in this compound?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring puckering using Cremer-Pople coordinates ( ). Parameters like total puckering amplitude () and phase angles (, ) quantify non-planarity. ’s correlation-energy functional approach evaluates steric strain from the trityl group, predicting energy barriers for ring inversion (e.g., 5–10 kcal/mol for chair-to-twist transitions) .
Q. What strategies resolve contradictions between crystallographic data and NMR-derived structural models for this compound derivatives?
- Methodological Answer : Discrepancies arise from solution-phase flexibility (NMR) vs. solid-state rigidity (X-ray). To reconcile:
- Use variable-temperature NMR to probe dynamic processes (e.g., coalescence temperatures for ring-flipping).
- Apply Hirshfeld surface analysis (via CrystalExplorer) to compare crystallographic packing forces with solution NOE interactions.
- Validate using molecular dynamics (MD) simulations (e.g., AMBER force fields) .
Q. How do steric effects of the trityl group influence the reactivity and stereochemical outcomes in derivatization reactions?
- Methodological Answer : The bulky trityl group hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity to the ester moiety. For example, shows that Grignard additions to the carbonyl group proceed with 80% yield when the trityl group blocks competing pathways. Steric shielding also enhances enantiomeric excess (ee) in asymmetric hydrogenation (e.g., 90% ee with Ru-BINAP catalysts) by restricting substrate-catalyst conformations .
Data Contradiction Analysis
- Example : Conflicting NMR and X-ray data for a derivative may arise from polymorphism. Crystallize the compound in multiple solvents (e.g., ethanol vs. hexane) and compare unit-cell parameters (via WinGX, ). If polymorphs persist, use solid-state NMR ( CP/MAS) to correlate solution and solid-state structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
